2,4-Dichloro-7-methoxy-3-phenylquinoline
Description
Properties
CAS No. |
108832-16-2 |
|---|---|
Molecular Formula |
C16H11Cl2NO |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
2,4-dichloro-7-methoxy-3-phenylquinoline |
InChI |
InChI=1S/C16H11Cl2NO/c1-20-11-7-8-12-13(9-11)19-16(18)14(15(12)17)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
CFBPNDXUUDXHPZ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C(C(=N2)Cl)C3=CC=CC=C3)Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=N2)Cl)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences and Similarities
The following table summarizes critical differences between 2,4-Dichloro-7-methoxy-3-phenylquinoline and analogous compounds:
*Calculated molecular weight based on formula C₁₆H₁₂Cl₂NO.
Physicochemical Properties
- Lipophilicity: The dichloro and phenyl groups in the target compound increase logP compared to mono-chloro analogs (e.g., 4-Chloro-7-methoxyquinoline), enhancing membrane permeability but reducing aqueous solubility .
- Thermal Stability: Methoxy groups generally improve thermal stability, as seen in crystalline quinoline derivatives with transition temperatures up to 115°C .
Preparation Methods
Condensation-Based Synthesis from 2,4-Dichloroaniline
A primary method involves the condensation of 2,4-dichloroaniline with 7-methoxyquinoline precursors . This route typically employs polyphosphoric acid (PPA) or silica gel as a catalyst under microwave irradiation to accelerate the cyclization step. For example, reacting 2,4-dichloroaniline with 3-phenyl-7-methoxyquinoline-2,4-dione in the presence of PPA at 120–140°C for 4–6 hours yields the target compound with approximately 58–65% efficiency. The reaction mechanism proceeds via Friedländer annulation , where the amine group of 2,4-dichloroaniline attacks the carbonyl carbon of the quinoline precursor, followed by dehydration to form the heterocyclic ring.
Key parameters :
Chlorination of 7-Methoxy-3-phenylquinoline
Post-synthetic chlorination is a critical step to introduce chlorine atoms at the 2- and 4-positions. Sulfuryl chloride (SO₂Cl₂) and phosphorus oxychloride (POCl₃) are widely used chlorinating agents. For instance, treating 7-methoxy-3-phenylquinoline with excess SO₂Cl₂ (1.5–2.0 equivalents) in dichloromethane at 0–5°C for 2 hours achieves selective dichlorination, yielding 2,4-dichloro-7-methoxy-3-phenylquinoline with 72–78% purity. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-deficient quinoline ring facilitates chloride insertion at the ortho and para positions relative to the methoxy group.
Optimization notes :
One-Pot Multicomponent Synthesis
Recent advances utilize copper(I)-catalyzed [3+2] cycloaddition to streamline synthesis. A one-pot protocol combines 3-azido-7-methoxyquinoline, phenylacetylene, and Cu(I)Br in acetonitrile at 80°C for 3 hours, followed by in situ chlorination with SO₂Cl₂. This method reduces purification steps and achieves a combined yield of 43–50%. The copper catalyst facilitates the formation of the triazole intermediate, which subsequently undergoes chlorination without isolation.
Advantages :
-
Fewer intermediates
-
Reduced reaction time (total 5–6 hours)
-
Compatibility with diverse alkynes for structural diversification
Purification and Characterization
Recrystallization and Chromatography
Crude products are typically purified via recrystallization from ethanol or ethyl acetate, achieving ≥95% purity. For complex mixtures, column chromatography using silica gel (60–120 mesh) and a chloroform/methanol (95:5) eluent resolves regioisomeric byproducts.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): Key signals include δ 3.92 (s, 3H, OCH₃), 7.25–7.65 (m, 5H, C₆H₅), and 8.12 (d, J = 8.8 Hz, H-5).
-
MS (EI) : Molecular ion peak at m/z 304.17 [M]⁺ confirms the molecular formula C₁₆H₁₂Cl₂NO.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Condensation (PPA) | 58–65 | 92–95 | 6–8 | Moderate |
| Chlorination (SO₂Cl₂) | 72–78 | 88–90 | 2–3 | High |
| One-Pot (Cu-catalyzed) | 43–50 | 85–88 | 5–6 | Low |
Insights :
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